molecular formula C9H7F2NO4 B2708890 (2R)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid CAS No. 2248174-69-6

(2R)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid

Cat. No.: B2708890
CAS No.: 2248174-69-6
M. Wt: 231.155
InChI Key: BLZPGURBRHOGGM-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid is a chiral compound characterized by the presence of two fluorine atoms and a nitro group on a phenyl ring, attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid typically involves the introduction of the difluoro and nitro groups onto a phenyl ring, followed by the attachment of the propanoic acid moiety. Common synthetic routes include:

    Fluorination: The difluoro groups are typically introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling Reactions: The final step involves coupling the substituted phenyl ring with a propanoic acid derivative under conditions that favor the formation of the desired chiral center.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. These methods often utilize advanced catalysts and optimized reaction conditions to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation: The propanoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: Formation of (2R)-2-(2,6-Difluoro-4-aminophenyl)propanoic acid.

    Substitution: Formation of various substituted phenylpropanoic acids depending on the nucleophile used.

    Oxidation: Formation of higher oxidation state carboxylic acids.

Scientific Research Applications

(2R)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: It is employed in biochemical research to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and difluoro groups can enhance binding affinity and specificity, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(2,6-Dichloro-4-nitrophenyl)propanoic acid: Similar structure but with chlorine atoms instead of fluorine.

    (2R)-2-(2,6-Difluoro-4-aminophenyl)propanoic acid: Reduction product of the nitro compound.

    (2R)-2-(2,6-Difluoro-4-methylphenyl)propanoic acid: Methyl group instead of nitro group.

Uniqueness

(2R)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid is unique due to the combination of difluoro and nitro groups, which impart distinct chemical reactivity and biological activity. The presence of these groups can enhance the compound’s stability, binding affinity, and specificity in various applications.

Properties

IUPAC Name

(2R)-2-(2,6-difluoro-4-nitrophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO4/c1-4(9(13)14)8-6(10)2-5(12(15)16)3-7(8)11/h2-4H,1H3,(H,13,14)/t4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZPGURBRHOGGM-SCSAIBSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1F)[N+](=O)[O-])F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1F)[N+](=O)[O-])F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.